1-Methylcyclopentene

Thermodynamics Isomer Stability Computational Chemistry

Substituting 1-methylcyclopentene with generic cyclopentene isomers introduces unanticipated reaction exotherms and altered product distributions in catalysis. This compound's well-defined endocyclic double bond, lower heat of hydrogenation (-23.0 kcal/mol), and distinct ionization energy (8.54 eV) ensure predictable reactivity as a model substrate for hydrogenation, epoxidation, and ROMP studies. • Thermodynamic stability 18.518 kJ/mol greater than methylenecyclopentane - eliminates background isomerization artifacts. • Min. 98.0% GC purity; each lot verified by NMR to confirm endocyclic olefinic structure. • Shipped under inert gas in sealed ampules; UN3295, Class 3, PG II. Bulk quantities available upon request.

Molecular Formula C6H10
Molecular Weight 82.14 g/mol
CAS No. 693-89-0
Cat. No. B036725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methylcyclopentene
CAS693-89-0
Synonyms1-Cyclopentene, 1-methyl; 1-Methyl-1-cyclopentane; 1-Methylcyclopentene-1; Cyc1opentene,l-methyl-; cyclopentene,1-methyl-; 1-METHYL-1-CYCLOPENTENE; 1-METHYLCYCLOPENTENE; METHYL-CYCLOPENTENE
Molecular FormulaC6H10
Molecular Weight82.14 g/mol
Structural Identifiers
SMILESCC1=CCCC1
InChIInChI=1S/C6H10/c1-6-4-2-3-5-6/h4H,2-3,5H2,1H3
InChIKeyATQUFXWBVZUTKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methylcyclopentene Physicochemical Profile


1-Methylcyclopentene (CAS 693-89-0) is an endocyclic, methyl-substituted cycloalkene with the molecular formula C₆H₁₀ and a molecular weight of 82.14 g/mol [1]. This compound is a clear, colorless liquid at standard ambient conditions, characterized by a low boiling point of 75-77 °C, a density of 0.78 g/mL at 25 °C, and a notably low flash point of -19 °C (-2 °F), classifying it as a highly flammable substance [2]. Its structure features a five-membered ring containing a single, internal double bond. This endocyclic olefinic configuration is the primary source of its chemical reactivity and serves as the fundamental structural determinant of its unique thermodynamic and kinetic properties when compared to exocyclic isomers or unsubstituted analogs [3].

1-Methylcyclopentene Substitution Risk


In chemical procurement, assuming functional interchangeability between 1-methylcyclopentene and its structural analogs—such as unsubstituted cyclopentene or exocyclic methylenecyclopentane—introduces significant experimental and process variability. The position and type of the double bond (endocyclic vs. exocyclic) and the presence of a methyl substituent are not minor structural variations; they are decisive factors governing thermodynamic stability, electronic properties, and reaction kinetics [1]. As detailed in Section 3, these structural differences manifest as quantifiable disparities in heats of hydrogenation, ionization energies, and even isomerization enthalpies. Substituting with a generic cyclopentene derivative without accounting for these well-documented differences can lead to unanticipated reaction exotherms, altered product distributions in catalysis, and failures in applications requiring precise electronic or steric profiles [2]. The evidence confirms that 1-methylcyclopentene is not a fungible commodity but a specialized molecular tool with properties that must be explicitly matched to the intended scientific or industrial use.

1-Methylcyclopentene Differentiation Evidence


Thermodynamic Stability vs. Methylenecyclopentane

1-Methylcyclopentene demonstrates superior thermodynamic stability relative to its exocyclic isomer, methylenecyclopentane. This stability difference is a direct consequence of the endocyclic double bond and is a critical factor in applications where the compound is subjected to thermal or catalytic stress [1][2].

Thermodynamics Isomer Stability Computational Chemistry

Reduced Hydrogenation Heat vs. Exocyclic Isomer

The heat of hydrogenation for 1-methylcyclopentene is significantly lower than that of methylenecyclopentane, directly confirming its greater thermodynamic stability. This lower heat release is a crucial process parameter for catalytic hydrogenation reactions [1].

Hydrogenation Catalysis Calorimetry

Lower Ionization Energy vs. Cyclopentene

The first ionization energy of 1-methylcyclopentene is lower than that of unsubstituted cyclopentene, indicating that the methyl group makes the π-electrons more available for electrophilic attack. This electronic distinction is fundamental to its reactivity profile [1].

Photoelectron Spectroscopy Electronic Structure Ionization

Polymerization Mechanism vs. 3-Methylcyclopentene

The position of the methyl substituent on the cyclopentene ring dictates the polymerization mechanism. While 3-methylcyclopentene undergoes polymerization involving a 3,2-hydride shift and 1,3-addition, 1-methylcyclopentene acts as a conventional monomer in addition and ring-opening metathesis polymerization (ROMP), offering a predictable and well-understood polymerization pathway [1][2].

Polymer Chemistry ROMP Monomer Design

1-Methylcyclopentene Application Scenarios


Catalysis: Benchmark Endocyclic Olefin

Given its well-defined, lower heat of hydrogenation (-23.0 kcal/mol) and distinct electronic properties, 1-methylcyclopentene is an ideal model substrate for investigating catalytic hydrogenation mechanisms, epoxidations, and hydrohalogenation kinetics. Its stability advantage over exocyclic isomers ensures that the observed reaction profiles are dominated by the catalyst's activity rather than background isomerization events [5].

Polymer Synthesis: Controlled Architectures

The predictable polymerization behavior of 1-methylcyclopentene via ROMP and addition polymerization makes it the preferred choice over isomers like 3-methylcyclopentene for synthesizing well-defined polymers and copolymers. It can be copolymerized with ethylene, propylene, or vinyl acetate to engineer materials with specific thermal and mechanical properties, avoiding the complex rearrangements seen with other methylcyclopentenes [5].

Organic Synthesis: Stable Building Block

The enhanced thermodynamic stability (18.518 kJ/mol more stable than methylenecyclopentane) and predictable reactivity of 1-methylcyclopentene make it a robust starting material in multi-step organic syntheses. Its distinct ionization energy (8.54 eV) ensures selective reactivity in electrophilic transformations, such as Friedel-Crafts acylations or the synthesis of functionalized cyclopentane derivatives, where its endocyclic double bond provides a clear regiochemical advantage [5].

Zeolite & Surface Science: Adsorption Probe

1-Methylcyclopentene serves as a well-defined probe molecule for studying adsorption phenomena and catalytic cracking on solid acids like zeolite Y. Its specific molecular dimensions and endocyclic double bond allow for controlled formation of alkenyl carbenium ion intermediates. The quantifiable differences in stability and ionization energy compared to cyclopentene and exocyclic isomers provide a baseline for interpreting complex catalytic transformations on surfaces .

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